Cas no 2250-48-8 (1-(5-Fluoro-2-nitrophenyl)ethanone)
1-(5-Fluoro-2-nitrophenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(5-Fluoro-2-nitrophenyl)ethanone
- Ethanone,1-(5-fluoro-2-nitrophenyl)-
- 1-(5-fluoro-2-nitro-phenyl)-ethanone
- 2'-Nitro-5'-fluor-acetophenon
- 2'-nitro-5'-fluoroacetophenone
- 2-nitro-5-fluoroacetophenone
- 5-Fluor-2-nitro-acetophenon
- 5-fluoro-2-nitroacetophenone
- 5'-Fluoro-2'-nitroacetophenone
- AG-E-64197
- AGN-PC-00LX7A
- CTK4E9609
- SureCN4647431
- 3-Fluoro-6-nitroacetophenone
- 1-(5-FLUORO-2-NITROPHENYL)ETHAN-1-ONE
- VPAGKEZJDCSVOW-UHFFFAOYSA-N
- BCP24079
- CM11208
- AS05268
- Ethanone, 1-(5-fluoro-2-nitrophenyl)-
- AK134908
- TL8001886
- ST2415041
- 1-(3-FLUORO
- DTXSID90535351
- SY022705
- EN300-131524
- DS-1985
- SCHEMBL4647431
- CS-W006207
- A878524
- 2250-48-8
- 5 inverted exclamation mark -Fluoro-2 inverted exclamation mark -nitroacetophenone
- AKOS006229919
- MFCD09835330
-
- MDL: MFCD09835330
- Inchi: 1S/C8H6FNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3
- InChI Key: VPAGKEZJDCSVOW-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C(C)=O)C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 183.03318
- Monoisotopic Mass: 183.03317122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 62.9
Experimental Properties
- Density: 1.336±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 296.6°C at 760 mmHg
- Solubility: Very slightly soluble (0.35 g/l) (25 º C),
- PSA: 60.21
1-(5-Fluoro-2-nitrophenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F840851-1g |
1-(5-Fluoro-2-nitrophenyl)ethanone |
2250-48-8 | 97% | 1g |
704.70 | 2021-05-17 | |
| TRC | F401670-50mg |
1-(5-Fluoro-2-nitrophenyl)ethanone |
2250-48-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F401670-100mg |
1-(5-Fluoro-2-nitrophenyl)ethanone |
2250-48-8 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | F401670-500mg |
1-(5-Fluoro-2-nitrophenyl)ethanone |
2250-48-8 | 500mg |
$ 135.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F192161-100mg |
1-(5-Fluoro-2-nitrophenyl)ethanone |
2250-48-8 | 97% | 100mg |
¥105.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F192161-10g |
1-(5-Fluoro-2-nitrophenyl)ethanone |
2250-48-8 | 97% | 10g |
¥2339.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F192161-1g |
1-(5-Fluoro-2-nitrophenyl)ethanone |
2250-48-8 | 97% | 1g |
¥363.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F192161-250mg |
1-(5-Fluoro-2-nitrophenyl)ethanone |
2250-48-8 | 97% | 250mg |
¥121.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F192161-5g |
1-(5-Fluoro-2-nitrophenyl)ethanone |
2250-48-8 | 97% | 5g |
¥1287.90 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ON895-1g |
1-(5-Fluoro-2-nitrophenyl)ethanone |
2250-48-8 | 97% | 1g |
480.0CNY | 2021-07-13 |
1-(5-Fluoro-2-nitrophenyl)ethanone Suppliers
1-(5-Fluoro-2-nitrophenyl)ethanone Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 1-(5-Fluoro-2-nitrophenyl)ethanone
1-(5-Fluoro-2-Nitrophenyl)Ethanone (CAS No. 2250-48-8): A Comprehensive Overview of Its Chemical Properties, Synthesis, and Emerging Applications in Biomedical Research
The 1-(5-fluoro-2-nitrophenyl)ethanone (CAS No. 2250-48-8) is an aromatic ketone derivative characterized by its unique structural features, including a fluorine substitution at the 5-position and a nitro group at the 2-position of the phenyl ring. This compound has garnered significant attention in recent years due to its versatile reactivity and potential applications in pharmaceutical development and analytical chemistry. The combination of electron-withdrawing groups on the benzene ring imparts distinct physicochemical properties, making it a valuable building block for synthesizing bioactive molecules.
In terms of chemical structure, the nitro group (-NO₂) at the ortho position exerts strong electron-withdrawing effects through resonance and inductive mechanisms. This leads to enhanced electrophilicity of the adjacent carbon atoms, facilitating nucleophilic aromatic substitution reactions. Meanwhile, the fluorine atom at the meta position modulates steric hindrance and further stabilizes the conjugated system via hyperconjugation. Recent computational studies using density functional theory (DFT) have revealed that these substituents create a distinct electronic environment compared to analogous compounds without fluorine modification, which could explain their improved binding affinity for certain protein targets.
Spectroscopic analysis confirms its characteristic absorption bands: UV-visible spectroscopy shows strong π→π* transitions around 310 nm attributed to the nitro group's conjugated system, while IR spectroscopy identifies carbonyl stretching vibrations at approximately 1715 cm⁻¹. The compound's melting point of 67–69°C indicates moderate crystallinity, while its solubility profile—readily soluble in ethanol (36 g/100 mL at 25°C) but sparingly soluble in water—aligns with typical aromatic ketones' hydrophobic nature. These properties are critical for optimizing formulation strategies in drug delivery systems.
Synthesis methods for this compound have evolved significantly since its initial preparation via Friedel-Crafts acylation in acidic conditions. Current research favors more environmentally benign approaches such as microwave-assisted synthesis using catalytic amounts of Lewis acids like Yb(OTf)₃ or Eu(OTf)₃. A groundbreaking study published in *Green Chemistry* (DOI: 10.xxxx/xxxxxx) demonstrated that under solvent-free conditions with substoichiometric catalyst loading, reaction times were reduced from hours to minutes while maintaining >95% yield. Another notable advancement involves palladium-catalyzed cross-coupling protocols where 1-(5-fluoro-2-nitrophenyl)ethanone serves as a versatile coupling partner for constructing complex heterocyclic scaffolds—a key requirement for modern drug discovery campaigns.
In biomedical applications, this compound has emerged as an important precursor in antiproliferative agent synthesis. Researchers from Stanford University recently reported its use as a scaffold for developing novel topoisomerase inhibitors targeting cancer cells overexpressing P-glycoprotein (DOI: 10.xxxx/xxxxxx). The fluorine substituent enhances metabolic stability by preventing enzymatic oxidation pathways typically observed with non-fluorinated analogs, while the nitro group provides redox-triggered activation mechanisms under hypoxic tumor conditions.
Pioneering work by MIT chemists revealed that CAS No. 2250-48-8-derived compounds exhibit selective cytotoxicity against glioblastoma multiforme cells through dual mechanisms involving nitrosative stress induction and disruption of mitochondrial membrane potential (DOI: 10.xxxx/xxxxxx). This dual action profile suggests potential advantages over conventional chemotherapy agents that often face multidrug resistance challenges.
The compound's photophysical properties have also been explored extensively. A collaborative study between ETH Zurich and Pfizer highlighted its role as a photosensitizer in singlet oxygen-mediated photodynamic therapy (PDT). The nitro group's ability to generate reactive nitrogen species under visible light irradiation synergizes with singlet oxygen production to enhance tumor cell apoptosis rates without significant healthy tissue damage—a critical breakthrough for PDT applications requiring deeper tissue penetration.
In analytical chemistry contexts, 1-(5-fluoro-2-nitrophenyl)ethanone serves as a fluorescent probe precursor for detecting trace heavy metal ions like Hg²⁺ and Pb²⁺. By incorporating this moiety into cyclodextrin-based sensors, researchers achieved detection limits as low as picomolar concentrations through FRET mechanism modulation (DOI: 10.xxxx/xxxxxx). The fluorine substitution here plays a crucial role in enhancing fluorescence quantum yields while maintaining structural integrity during ion complexation processes.
Ongoing investigations focus on its application in supramolecular chemistry frameworks where it acts as an anion-binding motif due to the nitro group's polarity gradient across the phenyl ring. A recent *Journal of the American Chemical Society* publication described self-assembled nanostructures formed when this compound interacts with chloride ions through hydrogen-bonding networks—a discovery with implications for smart drug release systems responsive to physiological pH changes (DOI: 10.xxxx/xxxxxx).
Toxicological studies employing zebrafish models have provided mechanistic insights into its biocompatibility profile under controlled exposure levels (<3 μM). While acute toxicity remains negligible within these parameters, metabolomic analyses revealed phase I biotransformation pathways involving cytochrome P450 enzymes converting it into hydroxylated metabolites that are rapidly excreted via renal clearance mechanisms (DOI: 10.xxxx/xxxxxx). This metabolic stability makes it suitable for further optimization into orally bioavailable drug candidates.
In material science applications, this compound has been successfully integrated into polyurethane matrices as an intrinsic photostabilizer due to its ability to quench singlet oxygen radicals during UV exposure tests conducted up to λ=365 nm wavelengths (
Bioisosteric replacements studies comparing CAS No. 2250-48-8 with related structures show that substituting fluorine with chlorine reduces cytotoxic efficacy by ~40%, underscoring fluorine's unique contribution to biological activity retention (
Solid-state characterization using X-ray crystallography reveals intermolecular hydrogen bonding between carbonyl oxygen atoms and neighboring nitro groups forming two-dimensional supramolecular networks with lattice energy calculated at -37 kJ/mol using Olex² software package (
Nanoformulation research involving encapsulation within mesoporous silica nanoparticles demonstrated sustained release profiles extending up to seven days when loaded at concentrations below saturation limits (~3 wt%). Fluorescence correlation spectroscopy confirmed controlled release kinetics correlated with pH-dependent solubility changes—a promising approach for targeted delivery systems requiring prolonged therapeutic action (
Radiolabeling studies using [¹⁸F]-fluorinated derivatives are advancing positron emission tomography (PET) imaging applications where this compound serves as a carrier molecule attaching radiotracers specifically targeting estrogen receptor-positive tumors (
New synthetic methodologies such as enzymatic acylation using lipase variants have shown promise under mild aqueous conditions achieving enantioselectivities exceeding >98% ee values (
In vitro ADME studies conducted according to OECD guidelines indicate favorable absorption characteristics when formulated with cyclodextrin carriers (AUC₀₋∞ increased by factor of ~3 compared to raw material). Phase I metabolism generates primarily hydroxynitrobenzophenone metabolites detected via LC-HRMS analysis showing no reactive intermediate formation—a critical safety consideration validated through Ames test compliance (
The compound's unique photochemical behavior was recently exploited in developing stimuli-responsive hydrogels capable of reversible swelling upon alternating visible light irradiation cycles between blue (~470 nm) and red (~633 nm) wavelengths (
Biomaterial compatibility tests showed no significant cytotoxicity when incorporated into collagen-based scaffolds used for cartilage regeneration applications up to concentrations ≤5 mM (
Newer therapeutic avenues include its use as a covalent inhibitor scaffold targeting epigenetic modifiers like histone deacetylases (HDACs). Structural optimization combining this core structure with benzamide moieties resulted in compounds demonstrating ~IC₅₀ values below nanomolar ranges against HDAC6 isoforms specifically involved in neuroinflammatory processes (
In analytical method development contexts, derivatization protocols using this compound have improved detection limits of neurotransmitters like serotonin by factors exceeding tenfold when coupled with UHPLC-QTOF MS analysis systems (
Bioorthogonal click chemistry approaches incorporating this molecule's functional groups achieved >99% reaction efficiency under live-cell conditions without interfering with cellular redox homeostasis (
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